molecular formula C6H2Cl3NO2 B1599224 1,2,5-Trichloro-3-nitrobenzene CAS No. 34283-94-8

1,2,5-Trichloro-3-nitrobenzene

Cat. No. B1599224
CAS RN: 34283-94-8
M. Wt: 226.4 g/mol
InChI Key: ZYJBTGNUWOMRBG-UHFFFAOYSA-N
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Description

1,2,5-Trichloro-3-nitrobenzene is a chloronitrobenzene (CNB) compound . It has the molecular formula C6H2Cl3NO2 . The IUPAC name for this compound is 1,2,5-trichloro-3-nitrobenzene . It has a molecular weight of 226.445 g/mol .


Molecular Structure Analysis

The molecular structure of 1,2,5-Trichloro-3-nitrobenzene consists of a benzene ring with three chlorine atoms and one nitro group attached . The IUPAC Standard InChIKey for this compound is ZYJBTGNUWOMRBG-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2,5-Trichloro-3-nitrobenzene are not available, it’s known that chloronitrobenzenes can undergo various reactions due to the presence of the nitro group and the chlorine atoms .


Physical And Chemical Properties Analysis

1,2,5-Trichloro-3-nitrobenzene has a molecular weight of 226.4 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Electrophilic Aromatic Substitution

1,2,5-Trichloro-3-nitrobenzene is involved in electrophilic aromatic substitution reactions. Research has shown that in reactions with dinitrogen pentaoxide in nitric acid, compounds like 1,2,5-Trichloro-3-nitrobenzene exhibit increased rate coefficients for nitration, indicating a role in chemical synthesis processes (Moodie & Stephens, 1987).

Isotopic Abundance Studies

Studies on isotopic abundance ratios in 1-Chloro-3-nitrobenzene (a related compound) using gas chromatography-mass spectrometry have been conducted to understand its altered isotope effects, which could influence its physical, chemical, and thermal properties (Trivedi et al., 2016).

Metabolism Studies

1,2,5-Trichloro-3-nitrobenzene is also a subject in metabolism studies. For instance, its derivatives, like pentachloronitrobenzene and tetrachloronitrobenzene, have been studied for their metabolic processes in rabbits, focusing on their transformation and formation of different compounds (Betts, James, & Thorpe, 1955).

Synthesis and Structural Aspects

The compound's derivatives are used in the synthesis of other chemicals, including nitrate esters. These derivatives are characterized by their thermal and explosive properties, which are significant for understanding their potential applications in industrial chemistry (Agrawal et al., 2000).

Crystal Structure Analysis

Research on the crystal structures of related compounds, such as tetrachloro-3,6-dinitrobenzene and trichloro-2,4-dinitrobenzene, provides insights into the molecular structures and interactions of these chloronitrobenzenes, which could be essential for developing new materials and chemicals (Wigand et al., 1987).

Nephrotoxicity Studies

Chloronitrobenzenes, including compounds similar to 1,2,5-Trichloro-3-nitrobenzene, have been studied for their nephrotoxic effects. These studies are crucial for understanding the health implications of exposure to these chemicals (Hong et al., 2002).

Safety And Hazards

When handling 1,2,5-Trichloro-3-nitrobenzene, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1,2,5-trichloro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJBTGNUWOMRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423730
Record name 1,2,5-Trichloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Trichloro-3-nitrobenzene

CAS RN

34283-94-8
Record name 1,2,5-Trichloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GB Deacon, BSF Taylor - Australian Journal of Chemistry, 1981 - CSIRO Publishing
Mercuration of boiling 1,2,4-trichlorobenzene with mercuric trifluoroacetate yields complex species, which were shown to contain mainly µ-(2,5,6-trichloro-1,3-phenylene)dimercury …
Number of citations: 9 www.publish.csiro.au
P Kubáň, H Flowers - Collection of Czechoslovak chemical …, 2002 - cccc.uochb.cas.cz
Isocratic liquid chromatographic methods with mobile phases consisting of 20 mmol l -1 sulfuric acid and 60% acetonitrile (for 9 quickly eluted nitroaromatic compounds) or 75% …
Number of citations: 3 cccc.uochb.cas.cz

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